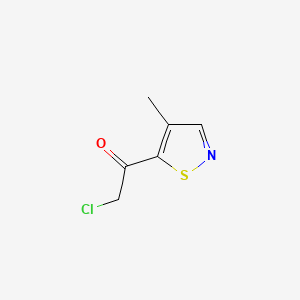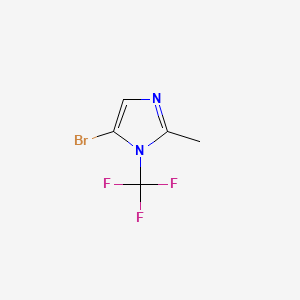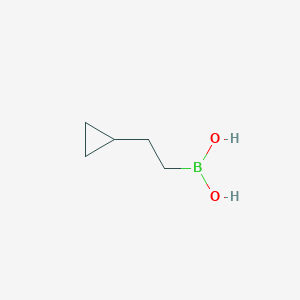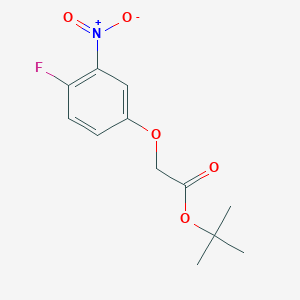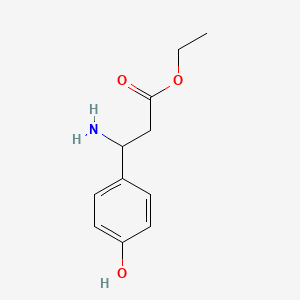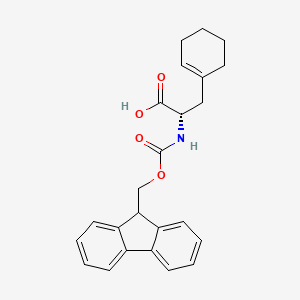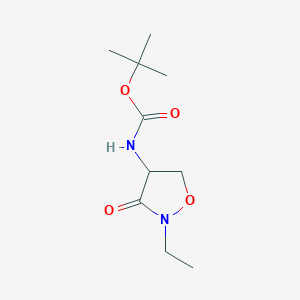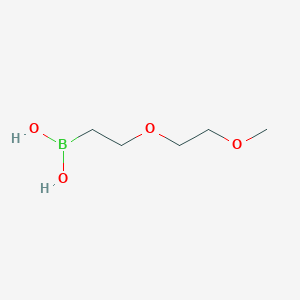
(2-(2-Methoxyethoxy)ethyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(2-Methoxyethoxy)ethyl)boronic acid is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a (2-(2-methoxyethoxy)ethyl) moiety, making it a versatile reagent in organic synthesis and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Methoxyethoxy)ethyl)boronic acid typically involves the reaction of (2-(2-Methoxyethoxy)ethyl)magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boronic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Grignard reactions followed by purification steps such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
(2-(2-Methoxyethoxy)ethyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts are often employed in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Scientific Research Applications
(2-(2-Methoxyethoxy)ethyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2-(2-Methoxyethoxy)ethyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Comparison
(2-(2-Methoxyethoxy)ethyl)boronic acid is unique due to its (2-(2-methoxyethoxy)ethyl) moiety, which imparts different solubility and reactivity characteristics compared to simpler boronic acids like phenylboronic acid or methylboronic acid. This makes it particularly useful in applications requiring specific solubility or reactivity profiles.
Properties
Molecular Formula |
C5H13BO4 |
|---|---|
Molecular Weight |
147.97 g/mol |
IUPAC Name |
2-(2-methoxyethoxy)ethylboronic acid |
InChI |
InChI=1S/C5H13BO4/c1-9-4-5-10-3-2-6(7)8/h7-8H,2-5H2,1H3 |
InChI Key |
ZIXIDUQTFUFKLI-UHFFFAOYSA-N |
Canonical SMILES |
B(CCOCCOC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl)oxy)acetic acid](/img/structure/B15298683.png)
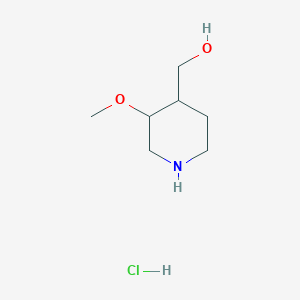
![3-(2H3)methylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B15298707.png)
